![molecular formula C16H13N5O2S B2641040 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421456-24-7](/img/structure/B2641040.png)
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a pyrazole ring, and a benzo[c][1,2,5]thiadiazole ring . The benzo[c][1,2,5]thiadiazole (BTZ) motif has been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, electron donor–acceptor (D–A) systems based on the BTZ motif have been synthesized and characterized . A library of 26 D–A compounds based on the BTZ group was created by varying the donor groups while keeping the BTZ acceptor group the same . The synthesis of furan derivatives has also been reported .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The BTZ motif, in particular, is known to have interesting optoelectronic and photophysical properties .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, BTZ-based compounds have been used as photocatalysts in Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. BTZ-based compounds are known to have interesting optoelectronic and photophysical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of compounds related to N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves complex reactions that yield heterocyclic compounds known for their potential biological activities. For instance, Patel et al. (2015) described the synthesis of novel heterocyclic compounds incorporating furan and thiadiazole moieties, characterized through elemental analysis, NMR, FT-IR, and LC-MS spectral studies, indicating the compound's potential for further biological exploration (Patel, Patel, & Shah, 2015). Similarly, El’chaninov et al. (2018) discussed the synthesis of related structures, emphasizing the chemical versatility and potential for generating compounds with significant biological properties (El’chaninov, Aleksandrov, & Stepanov, 2018).
Antimicrobial and Anticancer Activities
Research has also focused on the antimicrobial and anticancer activities of compounds structurally similar to this compound. Zaki et al. (2018) explored the synthesis of pyridine and thioamide derivatives, showing significant antimicrobial and anticancer activities, highlighting the potential therapeutic applications of these compounds (Zaki, Al-Gendey, & Abdelhamid, 2018). This suggests that derivatives of the target compound could exhibit similar biological activities, making them subjects of interest for pharmaceutical research.
Molecular Docking and Biological Activity Studies
Furthermore, molecular docking studies and biological activity evaluations have been conducted to understand the interaction of such compounds with biological targets. For example, Abdel-Motaal et al. (2020) synthesized benzimidazoles with incorporated heterocycles like thiazole, conducting antimicrobial evaluations and docking studies to assess their potential as antibacterial agents (Abdel-Motaal, Almohawes, & Tantawy, 2020). These studies are critical for understanding the mechanism of action of these compounds and their potential efficacy as therapeutic agents.
Wirkmechanismus
Target of Action
The primary targets of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide Similar compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The specific mode of action of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide Indole derivatives, which share some structural similarities, have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-21-14(15-3-2-6-23-15)8-11(18-21)9-17-16(22)10-4-5-12-13(7-10)20-24-19-12/h2-8H,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTFRBDZNLYDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2640957.png)
![(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640961.png)
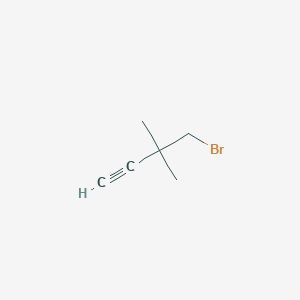
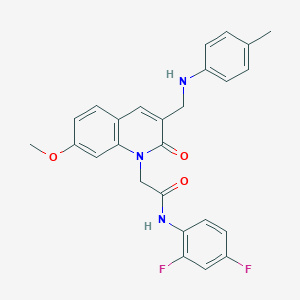
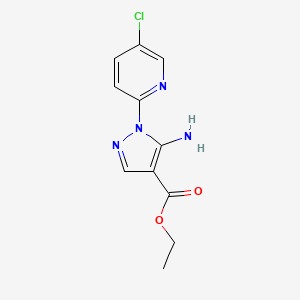
![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)
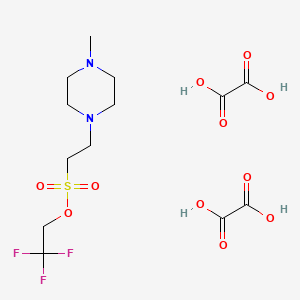
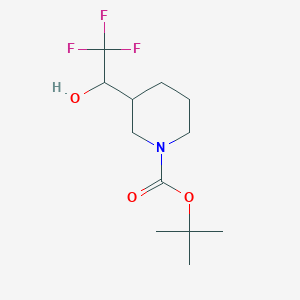

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2640974.png)
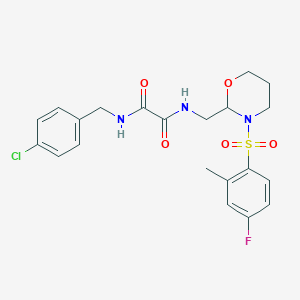

![N-{2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2640979.png)
